![molecular formula C12H17N5O4 B12357361 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate](/img/structure/B12357361.png)
9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate entecavir monohydrate . It is a guanine nucleoside analogue with potent antiviral activity, particularly against the hepatitis B virus (HBV). This compound is used primarily in the treatment of chronic hepatitis B infection .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate involves multiple steps, starting from commercially available starting materials. The key steps include:
Hydroxylation: The addition of hydroxyl groups to the cyclopentyl ring.
Hydration: The final step involves the addition of a water molecule to form the hydrate.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Key aspects include:
Batch or continuous flow reactors: To control reaction conditions and improve efficiency.
Purification techniques: Such as crystallization, filtration, and chromatography to ensure product purity.
Quality control: Rigorous testing to meet pharmaceutical standards.
化学反应分析
Types of Reactions
9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogenating agents (e.g., thionyl chloride, SOCl₂) or alkylating agents (e.g., methyl iodide, CH₃I).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate: has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogues and their chemical properties.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Primarily used as an antiviral agent for the treatment of chronic hepatitis B infection. It inhibits HBV DNA polymerase, reducing viral replication and improving liver function.
Industry: Used in the development of antiviral drugs and as a reference standard in pharmaceutical research
作用机制
The mechanism of action of 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate involves its conversion to the active triphosphate form within the cell. This active form competes with natural nucleotides for incorporation into the viral DNA by HBV DNA polymerase. Once incorporated, it causes chain termination, effectively inhibiting viral replication .
相似化合物的比较
9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate: is unique among nucleoside analogues due to its high potency and low resistance profile. Similar compounds include:
Lamivudine: Another nucleoside analogue used to treat HBV, but with a higher resistance profile.
Adefovir: A nucleotide analogue with a different mechanism of action but used for similar indications.
Tenofovir: A nucleotide analogue with a broader spectrum of activity against HBV and HIV.
These compounds share structural similarities but differ in their pharmacokinetic properties, resistance profiles, and clinical efficacy .
属性
分子式 |
C12H17N5O4 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC 名称 |
9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate |
InChI |
InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-9,18-19H,1-3H2,(H2,13,16,20);1H2/t6-,7-,8-,9?;/m0./s1 |
InChI 键 |
NLLUQCWSFISXII-LOSJATCRSA-N |
手性 SMILES |
C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3C2=NC(=N)NC3=O.O |
规范 SMILES |
C=C1C(CC(C1CO)O)N2C=NC3C2=NC(=N)NC3=O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B12357282.png)
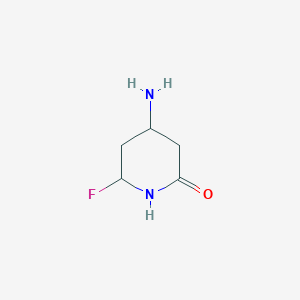


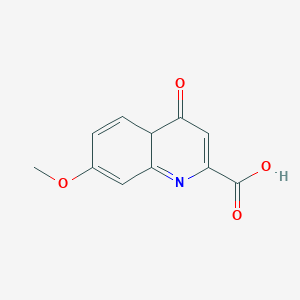

![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thione, 3,5,6,7-tetrahydro-](/img/structure/B12357317.png)
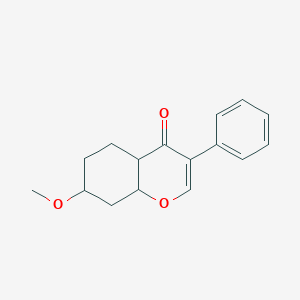
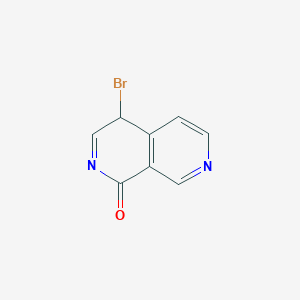
![[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);tetradecanoate](/img/structure/B12357328.png)


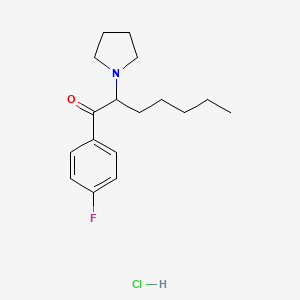
![1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide](/img/structure/B12357359.png)
